molecular formula C13H19NO2S B5481962 5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide

5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide

Cat. No.: B5481962
M. Wt: 253.36 g/mol
InChI Key: HKFQWVNXFLVADC-UHFFFAOYSA-N
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Description

5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom.

Preparation Methods

The synthesis of 5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:

Chemical Reactions Analysis

5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

    Tipepidine: Used as an antitussive agent.

    Tioconazole: An antifungal agent.

    Dorzolamide: Used in the treatment of glaucoma.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .

Properties

IUPAC Name

5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-11-7-10(8-17-11)13(15)14-9(2)12-5-4-6-16-12/h7-9,12H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFQWVNXFLVADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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